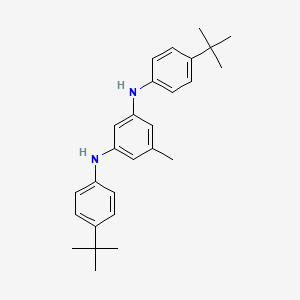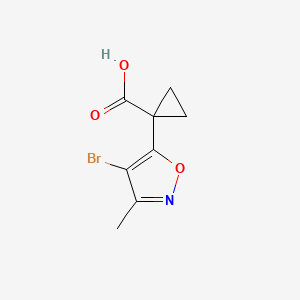
1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its bromine and methyl groups attached to an isoxazole ring, which is further connected to a cyclopropane ring with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the isoxazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Bromides and hydrogen bromide.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.
Medicine: Its derivatives may have pharmaceutical applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can be compared to other similar compounds, such as:
1-(4-Chloro-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(3-Methylisoxazol-5-yl)cyclopropane-1-carboxylic acid: Lacks the halogen substituent on the isoxazole ring.
1-(4-Bromo-3-methylpyrazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a pyrazole ring instead of isoxazole.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(9)6(13-10-4)8(2-3-8)7(11)12/h2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXYSFCGCBLEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Br)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
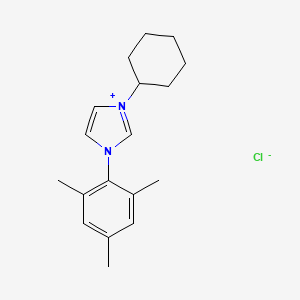
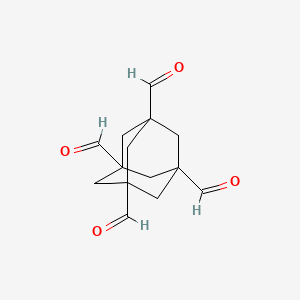
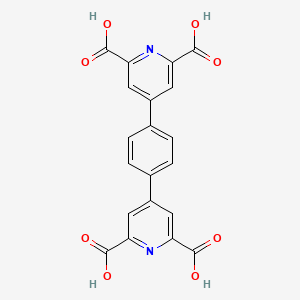

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)
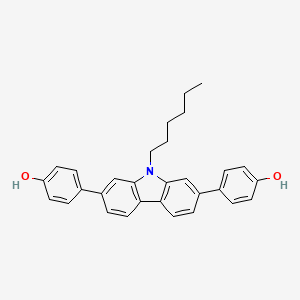
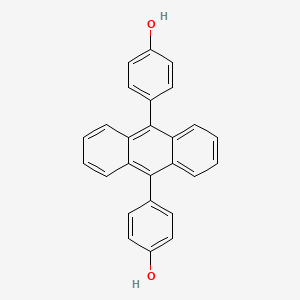
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)
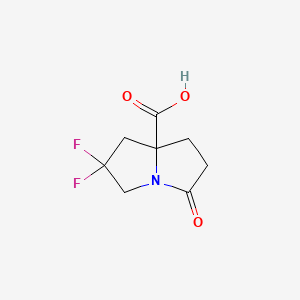
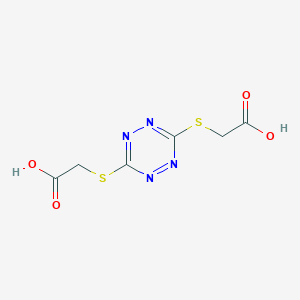
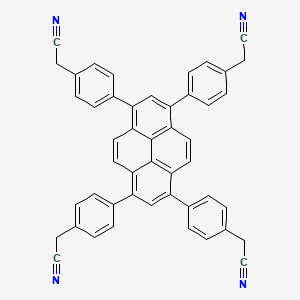
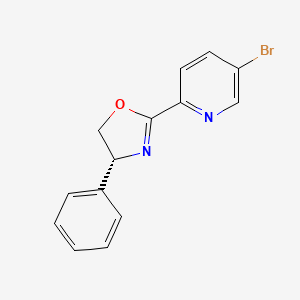
![4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B8196312.png)
